3-(Piperidin-2-yl)propanenitrile hydrochloride

Description

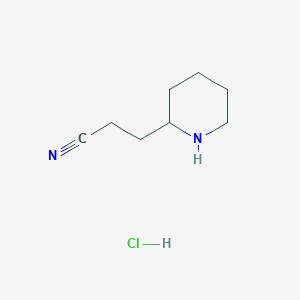

3-(Piperidin-2-yl)propanenitrile hydrochloride is a nitrile-containing organic compound featuring a piperidine ring linked to a propanenitrile moiety, with a hydrochloride counterion. Its molecular formula is C₈H₁₃ClN₂, and its molecular weight is 172.66 g/mol.

Properties

CAS No. |

2098074-45-2 |

|---|---|

Molecular Formula |

C8H15ClN2 |

Molecular Weight |

174.67 g/mol |

IUPAC Name |

3-piperidin-2-ylpropanenitrile;hydrochloride |

InChI |

InChI=1S/C8H14N2.ClH/c9-6-3-5-8-4-1-2-7-10-8;/h8,10H,1-5,7H2;1H |

InChI Key |

APRWRHWISRGFRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CCC#N.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution Approach

This method involves the nucleophilic substitution of a suitable precursor with piperidine, typically in ethanol as a solvent, under controlled conditions.

- React 1-bromopropane or 1-chloropropane derivatives with piperidine in ethanol.

- Stirring is maintained at room temperature or slightly elevated temperatures to facilitate nucleophilic attack.

- The reaction mixture is then filtered and purified via recrystallization or chromatography.

Reaction Scheme:

$$

\text{Halogenated Propane} + \text{Piperidine} \rightarrow \text{3-(Piperidin-2-yl)propanenitrile}

$$

- The halogenated precursor (e.g., 3-bromopropane) can be synthesized via halogenation of the corresponding alcohol or alkene.

- Reaction conditions such as temperature, solvent, and molar ratios are critical for yield optimization.

Multi-step Synthesis via Ethylcyanoacetate

Based on literature, a more refined route involves the condensation of ethylcyanoacetate with piperidine, followed by nitrile formation.

- Ethylcyanoacetate reacts with piperidine in ethanol at room temperature.

- The mixture is stirred for approximately 2 hours.

- The product, 3-oxo-3-(piperidin-1-yl)propanenitrile , is precipitated, filtered, and crystallized.

- The compound was obtained with a yield of approximately 92%, melting point around 78-79°C.

- Spectroscopic data confirmed the structure, with characteristic signals in NMR corresponding to the piperidine ring and nitrile group.

Table 1: Synthesis Parameters for 3-oxo-3-(piperidin-1-yl)propanenitrile

| Parameter | Details |

|---|---|

| Reactants | Ethylcyanoacetate (0.01 mol), Piperidine (0.02 mol) |

| Solvent | Ethanol (20 mL) |

| Temperature | Room temperature (~25°C) |

| Reaction Time | 2 hours |

| Yield | 92% |

| Melting Point | 78-79°C |

Conversion to Hydrochloride Salt

The nitrile compound, 3-(piperidin-2-yl)propanenitrile , is typically converted into its hydrochloride salt to enhance stability and facilitate pharmaceutical applications.

Acidic Salt Formation

- Dissolve the free base in anhydrous ethanol or methanol.

- Bubble dry hydrogen chloride gas or add concentrated HCl solution dropwise under stirring at low temperature (0–5°C).

- The formation of the hydrochloride salt is indicated by precipitation.

- The precipitate is filtered, washed with cold solvent, and dried under vacuum.

- The hydrochloride salt exhibits characteristic IR peaks around 3450 cm$$^{-1}$$ for N–H stretching.

- The salt form improves solubility and stability, essential for subsequent pharmaceutical formulations.

Table 2: Preparation of 3-(piperidin-2-yl)propanenitrile Hydrochloride

| Step | Conditions | Observations |

|---|---|---|

| Dissolution | Dissolve free base in ethanol | Clear solution |

| Acid addition | Dropwise addition of HCl | Precipitation of salt |

| Temperature | 0–5°C | Prevents side reactions |

| Purification | Filtration and drying | Pure hydrochloride salt |

Alternative Synthetic Strategies

Diazonium Coupling Method

In some reports, aromatic diazonium salts are coupled with nitrile precursors to synthesize substituted derivatives, including the piperidine ring attached to the nitrile group.

- Generate diazonium salts from aromatic amines with sodium nitrite in acidic conditions.

- Couple with a suitable nitrile precursor under cold conditions.

- Isolate and purify the resulting compound.

Multi-step Functionalization

- Functionalize piperidine derivatives with halogens or other leaving groups.

- Perform nucleophilic substitution with nitrile-containing fragments.

- Final salt formation with HCl yields the hydrochloride form.

Summary of Key Data

| Method | Reactants | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Ethylcyanoacetate route | Ethylcyanoacetate, Piperidine | Ethanol | Room temp, 2 hours | 92% | Confirmed via NMR, IR |

| Halogenation + Nucleophilic substitution | Halogenated Propane, Piperidine | Ethanol | Reflux | Variable | Requires precursor synthesis |

| Diazonium coupling | Aromatic amines, nitrile precursor | Acidic aqueous | Cold conditions | Moderate | For aromatic derivatives |

Chemical Reactions Analysis

Acylation at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes acylation with electrophilic reagents. For example, reactions with propionic anhydride or propanoyl chloride proceed under mild conditions:

This reaction is critical for modifying the compound’s pharmacokinetic properties, enhancing solubility, or introducing functional handles for further derivatization.

Nitrosation of the Nitrile Group

The nitrile group reacts with nitrosating agents to form oximino derivatives. In studies involving analogous nitriles:

These derivatives exhibit cytostatic activity, inhibiting cell proliferation in murine fibroblast assays .

Ring-Opening and Michael Addition Reactions

Under basic conditions, the piperidine ring can undergo elimination to form an α,β-unsaturated nitrile intermediate, followed by Michael addition with nucleophiles:

This pathway enables diversification of the core structure, particularly in synthesizing open-chain bioactive molecules .

Alkylation Reactions at the Piperidine Nitrogen

The piperidine nitrogen serves as a nucleophile in alkylation reactions:

Alkylation modifies steric and electronic properties, influencing interactions with biological targets like enzymes or receptors .

Comparative Reactivity Table

Key reaction pathways and their outcomes:

| Reaction Type | Site of Reactivity | Reagents/Conditions | Key Products |

|---|---|---|---|

| Acylation | Piperidine nitrogen | Propionic anhydride, 30–50°C | N-Propanoyl derivatives |

| Nitrosation | Nitrile group | HNO₂, TsCl | Oximino sulfonates |

| Ring-opening | Piperidine ring | Base (Cs₂CO₃), nucleophiles | Unsaturated nitriles + adducts |

| Alkylation | Piperidine nitrogen | Methyl iodide, base | N-Alkylated piperidines |

Mechanistic Insights

-

Acylation : Proceeds via nucleophilic attack of the piperidine nitrogen on the acylating agent, facilitated by base .

-

Nitrosation : Involves electrophilic substitution at the nitrile carbon, forming a reactive nitrosated intermediate .

-

Ring-opening : Base-induced deprotonation triggers elimination, generating a conjugated enone for subsequent Michael addition .

This compound’s versatility in reactions makes it valuable for synthesizing bioactive molecules, particularly in antimicrobial and anticancer research . Experimental protocols emphasize moderate temperatures (30–80°C) and polar solvents for optimal yields.

Scientific Research Applications

Scientific Research Applications

3-(Piperidin-2-yl)propanenitrile hydrochloride can be employed in various scientific studies:

- Synthesis of New Drugs Compounds containing the piperidine group are highly attractive as building blocks for designing new drugs . Functionalized piperidines are of significant interest due to their prevalence in the pharmaceutical field .

- Biological Evaluation: It can be used in biological evaluations to study the effects of piperidine nitrogen substituents on compound potency . Bulky moieties including aromatic rings, ethyl ester functions, or tert-butyloxy groups can lead to inactive compounds .

- Research Intermediate: 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

- Enzyme Interactions: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

- Precursor in Pharmaceutical Agents: Serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Potential Pharmacological Effects

Research into the biological activity of similar compounds suggests potential pharmacological effects:

- Further studies are required to elucidate specific mechanisms and therapeutic potentials of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.

- Interaction studies involving 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride suggest interactions with sigma receptors and NMDA receptors. These interactions highlight its potential role in drug development targeting psychiatric conditions.

Piperidine Bioisosteres

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

- Nitrogen Heterocycles in Drug Discovery : Piperidine and pyridine derivatives dominate medicinal chemistry due to their bioavailability and versatility. Nitriles are less common but serve as bioisosteres for carbonyl or carboxylic acid groups .

- Safety Profiles: Piperidine hydrochlorides generally require standard handling precautions (e.g., gloves, ventilation) due to irritant properties, as noted for 3-(2-methylphenoxy)piperidine hydrochloride .

Biological Activity

Overview

3-(Piperidin-2-yl)propanenitrile hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClN

- Molecular Weight : 159.65 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring, which is known for its ability to interact with various biological targets due to its nitrogen atom's basicity and steric properties.

This compound exhibits biological activity primarily through its interactions with specific protein targets. It has been shown to act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes including metabolism and cell signaling.

Inhibition of GSK-3β

The compound has demonstrated promising inhibitory potency against GSK-3β, which is implicated in neurodegenerative diseases such as Alzheimer's. Studies have reported IC₅₀ values ranging from 130 nM to 480 nM, indicating a strong binding affinity to the enzyme's active site .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Notable findings include:

- Piperidine Modifications : Variations in the piperidine ring can enhance or reduce binding affinity. For instance, substituents that increase lipophilicity often improve interaction with hydrophobic pockets in target proteins .

- Nitrile Group Importance : The nitrile functional group plays a crucial role in the compound's activity by participating in hydrogen bonding interactions within the target site, thereby stabilizing the binding .

Biological Evaluations and Case Studies

Several studies have evaluated the biological effects of this compound:

Case Study 1: GSK-3β Inhibition

A series of derivatives based on this compound were synthesized and tested for their inhibitory effects on GSK-3β. The most potent compounds exhibited IC₅₀ values significantly lower than those of existing inhibitors, suggesting enhanced therapeutic potential .

Case Study 2: Neuroprotective Properties

Research indicated that certain derivatives not only inhibited GSK-3β effectively but also displayed neuroprotective properties in cellular models of neurodegeneration. These findings highlight the compound's potential application in treating conditions like Alzheimer's disease .

Data Table: Biological Activity Summary

| Compound Name | Target | IC₅₀ Value (nM) | Notes |

|---|---|---|---|

| 3-(Piperidin-2-yl)propanenitrile | GSK-3β | 130 | High potency; neuroprotective |

| Piperidine derivative A | GSK-3β | 360 | Improved metabolic stability |

| Piperidine derivative B | GSK-3β | 480 | Moderate affinity |

Q & A

Basic: What safety protocols are essential for handling 3-(Piperidin-2-yl)propanenitrile hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of dust/aerosols .

- Storage: Store at 2–8°C in a dry, sealed container away from oxidizing agents .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid dry sweeping to prevent dust dispersion .

Basic: What spectroscopic methods are recommended to confirm the structural identity of this compound?

Answer:

- NMR Spectroscopy:

- FT-IR: Confirm nitrile presence via a sharp C≡N stretch at ~2240 cm⁻¹ .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of HCl or piperidine ring cleavage) .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

- Reaction Solvent: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency between piperidine precursors and acrylonitrile derivatives .

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions .

- Purification: Perform recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts .

- Yield Monitoring: Track reaction progress via TLC (silica gel, eluent: CH2Cl2/MeOH 9:1) and optimize stoichiometry (e.g., 1.2:1 acrylonitrile:piperidine ratio) .

Advanced: How does the nitrile group in this compound influence its reactivity in medicinal chemistry applications?

Answer:

- Nucleophilic Additions: The nitrile acts as an electrophilic site for thiol- or amine-based conjugations (e.g., forming thioamides or amidines) under basic conditions .

- Metabolic Stability: The nitrile group resists hydrolysis in vivo, enhancing compound stability compared to ester or amide analogs .

- Hydrogen Bonding: The nitrile’s dipole interacts with enzyme active sites (e.g., kinases), improving binding affinity in structure-activity relationship (SAR) studies .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

- Experimental Replication: Reproduce conditions from conflicting studies (e.g., pH, temperature) to identify environmental dependencies .

- Analytical Validation: Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) for solubility profiling .

- Literature Cross-Referencing: Compare data with structurally similar compounds (e.g., piperidine-based nitriles) to infer plausible property ranges .

Advanced: What in vitro models are suitable for evaluating the biological activity of derivatives of this compound?

Answer:

- Enzyme Inhibition Assays: Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) due to piperidine’s affinity for neurological targets .

- Cell Viability Studies: Use HEK-293 or SH-SY5Y cell lines to assess cytotoxicity (MTT assay) and IC50 values .

- Binding Affinity Tests: Perform surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with G-protein-coupled receptors (GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.